The synthesis of oleandomycin B involves complex biochemical processes, predominantly through polyketide synthesis. The oleandomycin synthase (OLES) is a type I polyketide synthase that assembles the macrolide backbone. The biosynthetic gene cluster for oleandomycin includes several modules responsible for the incorporation of starter units and elongation through thioester linkages.
Oleandomycin B has a complex molecular structure characterized by a large lactone ring and several sugar moieties attached to it.
Oleandomycin B undergoes various chemical reactions that are crucial for its biological activity:
The mechanism by which oleandomycin B exerts its antibacterial effects involves binding to the 50S subunit of bacterial ribosomes:
Oleandomycin B exhibits distinct physical and chemical properties:
Oleandomycin B has several scientific uses:
Oleandomycin B was first isolated in 1954 from the actinobacterium Streptomyces antibioticus by Sobin, English, and Celmer [1] [8]. This discovery occurred during the "golden age" of antibiotic research, shortly after the identification of erythromycin (1952) and other macrolides. Early industrial production utilized fermentation optimization in S. antibioticus, with yields enhanced through precursor-directed biosynthesis (e.g., propionate supplementation) [8]. The compound gained pharmaceutical prominence when Pfizer launched Sigmamycine™—a combination of oleandomycin and tetracycline—in 1956. However, this formulation was withdrawn in the 1970s after studies invalidated claims of synergistic antibacterial effects [1] [7].
Table 1: Key Events in Oleandomycin B Research
Year | Milestone | Significance |
---|---|---|
1954 | Discovery by Sobin et al. | First isolation from S. antibioticus |
1960 | Structure elucidation (Hochstein) | Identification of epoxide and sugar moieties |
1956 | Sigmamycine™ commercialization | Oleandomycin-tetracycline combination |
1990s | Gene cluster characterization | Identification of biosynthetic genes |
Oleandomycin B belongs to the 14-membered macrolide subclass, characterized by a macrocyclic lactone ring. Its core structure, oleandolide, incorporates a unique C-8/C-8a epoxide and two deoxy-sugar attachments: L-oleandrose (neutral sugar) and D-desosamine (amino sugar) [1] [6] [10]. The biosynthesis involves:
Table 2: Structural Features of 14-Membered Macrolides
Feature | Oleandomycin B | Erythromycin A | Clarithromycin |
---|---|---|---|
Lactone Ring | 14-membered with C-8 epoxide | 14-membered | 14-membered |
Sugar Attachments | L-oleandrose + D-desosamine | L-cladinose + D-desosamine | L-cladinose + D-desosamine |
Key Functional Groups | 3-OH, 11-OH, epoxide | 3-OH, 11-OH, 12-OH | 3-OCH₃, 11-OH, 12-OH |
Biosynthetic Genes | oleP, oleG1/G2, oleW-V-L-U | eryP, eryBI/BII, eryCIII | Semi-synthetic derivative |
Antimicrobial Activity
Oleandomycin B exhibits bacteriostatic activity against Gram-positive bacteria (e.g., Staphylococcus, Enterococcus) but is significantly weaker than erythromycin. Minimum inhibitory concentration (MIC) comparisons reveal:
Resistance Mechanisms
Both antibiotics share cross-resistance via:
Pharmacological Limitations
While oleandomycin B shows greater acid stability than early erythromycin formulations, its clinical use remains limited due to:
Table 3: Functional Comparisons of Macrolide Antibiotics
Parameter | Oleandomycin B | Erythromycin A | Azithromycin |
---|---|---|---|
Ribosomal Binding Site | 50S subunit | 50S subunit | 50S subunit |
Dissociation Constant (KD) | Not determined | ~10.8 nM | ~5.5 nM |
Primary Resistance Mechanism | erm-mediated methylation | erm-mediated methylation | erm/mef efflux |
Current Applications | Veterinary medicine | Human infections | Human infections |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8